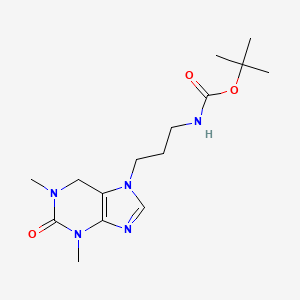

Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-7(6H)-YL)propyl)carbamate

Description

Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-7(6H)-YL)propyl)carbamate is a synthetic derivative of the purine scaffold, a heterocyclic aromatic organic compound. The molecule features a 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purine core linked to a tert-butyl carbamate group via a three-carbon propyl chain. This structural configuration combines the pharmacophoric purine moiety—known for interactions with adenosine receptors and enzymes like phosphodiesterases—with a carbamate group that enhances metabolic stability compared to esters or amides .

Properties

Molecular Formula |

C15H25N5O3 |

|---|---|

Molecular Weight |

323.39 g/mol |

IUPAC Name |

tert-butyl N-[3-(1,3-dimethyl-2-oxo-6H-purin-7-yl)propyl]carbamate |

InChI |

InChI=1S/C15H25N5O3/c1-15(2,3)23-13(21)16-7-6-8-20-10-17-12-11(20)9-18(4)14(22)19(12)5/h10H,6-9H2,1-5H3,(H,16,21) |

InChI Key |

YEYWXLVVNNTEEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1C=NC2=C1CN(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of the Purine Intermediate

The purine core with 1,3-dimethyl and 2-oxo substitutions can be synthesized via classical purine chemistry involving:

- Alkylation of xanthine derivatives to introduce methyl groups at N1 and N3.

- Oxidation or selective substitution to introduce the 2-oxo group.

Alternatively, commercially available 1,3-dimethylxanthine derivatives can be used as starting materials.

Alkylation at Purine N7 Position

- The propyl linker is introduced by N-alkylation at the N7 position of the purine ring.

- Typical alkylating agents include 3-bromopropyl carbamate derivatives or 3-chloropropyl carbamate derivatives .

- The reaction is carried out in polar aprotic solvents such as DMF or DMSO, often in the presence of a base like potassium carbonate or sodium hydride to deprotonate the purine nitrogen.

- The reaction conditions are controlled to avoid multiple alkylations or side reactions.

Introduction of the tert-Butyl Carbamate Group

- The terminal amine on the propyl chain is protected as a tert-butyl carbamate (Boc) group .

- This protection can be introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Alternatively, the alkylating agent itself can be a Boc-protected 3-halopropylamine , allowing direct introduction of the protected amine during alkylation.

Purification and Characterization

- The final product is purified by methods such as column chromatography or recrystallization.

- Characterization is performed using NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,3-dimethylxanthine + base (K2CO3) + 3-bromopropylamine (Boc-protected) in DMF | N7-alkylation of purine with Boc-protected propylamine | 70-85 | Control temperature to avoid side reactions |

| 2 | If free amine used, treat with Boc2O and base (TEA) in dichloromethane | Boc protection of terminal amine | 80-90 | Reaction under inert atmosphere recommended |

| 3 | Purification by silica gel chromatography | Isolation of pure compound | - | Confirm purity by NMR and MS |

Alternative Preparation Approaches

- Reductive amination : Starting from 7-(3-aminopropyl)-1,3-dimethylxanthine, reaction with tert-butyl carbamate aldehyde derivatives under reductive amination conditions.

- Solid-phase synthesis : For analog libraries, solid-phase methods with Boc-protected amine linkers can be employed.

- Catalytic hydrogenation : In some cases, catalytic hydrogenation or reduction steps are used to convert intermediates to the desired amine derivatives before Boc protection.

Research Findings and Optimization Notes

- Reaction solvents such as DMF, DMSO, or THF are preferred for alkylation due to their polarity and ability to dissolve both reactants.

- Bases like potassium carbonate or sodium hydride enhance nucleophilicity of purine nitrogen.

- Temperature control (0–50 °C) is critical to minimize side reactions.

- Boc protection is typically performed at room temperature under inert atmosphere to prevent moisture interference.

- Yields vary depending on reagent purity and reaction time but generally range from 70% to 90%.

- Purification often requires gradient elution chromatography due to the compound's polarity and multiple functional groups.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Alkylation solvent | DMF, DMSO, or THF | Polar aprotic solvents preferred |

| Base for alkylation | K2CO3, NaH | Deprotonates purine nitrogen |

| Alkylating agent | Boc-protected 3-bromopropylamine | Direct introduction of Boc group |

| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Requires base like triethylamine |

| Temperature | 0–50 °C | Avoid high temperatures to prevent side reactions |

| Purification | Silica gel chromatography | Elution with gradient solvents |

| Characterization | NMR, MS, elemental analysis | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring.

Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring and the propyl chain.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-7(6H)-YL)propyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Purine Core

2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(4-isopropylphenyl)acetamide (CAS 349085-38-7):

This compound replaces the propyl-carbamate chain with an acetamide group connected to a 4-isopropylphenyl ring. The substitution alters solubility and target selectivity; the bulky aryl group may enhance binding to hydrophobic pockets in enzymes or receptors. Biological studies on similar acetamide derivatives demonstrate potent analgesic and anti-inflammatory activities, suggesting that the carbamate variant may exhibit distinct pharmacokinetic profiles due to reduced esterase susceptibility .- Ethyl 4-[8-ethoxy-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]butanoate: This analogue features an ethoxy group at the purine’s 8-position and an ethyl ester-terminated butanoate chain. The ester group increases polarity but may reduce metabolic stability. Comparative studies indicate that carbamate derivatives like the target compound show prolonged half-lives in vivo due to slower hydrolysis .

Alkoxy vs. Carbamate Functionalization

Compounds such as propyl 2-[1,3-dimethyl-2,6-dioxo-8-propoxy-2,3-dihydro-1H-purin-7(6H)-yl]acetate (compound 4 in ) highlight the impact of alkoxy vs. carbamate substituents. In contrast, the carbamate’s hydrogen-bonding capacity (N–H and carbonyl groups) may facilitate stronger interactions with biological targets .

Carbamate Derivatives with Heterocyclic Systems

Cinnoline and Isoindolinone Analogues

- Tert-butyl (3-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamido)propyl)carbamate (CAS 1903685-85-7): This compound replaces the purine core with a cinnoline heterocycle, introducing a bicyclic structure. The cinnoline’s partial saturation may reduce aromatic stacking interactions but increase conformational flexibility. Molecular weight (364.4 g/mol) and solubility are comparable to the target compound, but the cinnoline’s electronic properties could alter binding kinetics .

- The isoindolinone’s electron-deficient carbonyl groups may instead engage in dipole-dipole interactions, affecting solubility and crystallinity .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Physicochemical Properties

Biological Activity

Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-7(6H)-YL)propyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a purine derivative structure that may influence its biological activity. The structural formula can be represented as follows:

This molecular arrangement suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Research indicates that compounds with similar structures often interact with:

- Enzymes : They may act as inhibitors or activators of various enzymes involved in metabolic pathways.

- Receptors : The compound may bind to specific receptors, altering their activity and leading to physiological changes.

Anticancer Activity

Several studies have investigated the anticancer properties of purine derivatives. For instance:

- In vitro studies demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of DNA synthesis |

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes:

- Phosphodiesterase Inhibition : Similar compounds have been reported to inhibit phosphodiesterases, leading to increased levels of cyclic nucleotides which can enhance cellular signaling pathways associated with growth and survival.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of a related purine derivative in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume in treated mice compared to controls, suggesting that the compound may have therapeutic potential for breast cancer treatment .

Study 2: Enzyme Targeting

Another investigation focused on the enzyme inhibition profile of similar compounds. It was found that this compound exhibited selective inhibition of certain kinases involved in cancer progression, highlighting its potential as a targeted therapy .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-substitution.

- Use anhydrous solvents and inert atmospheres to prevent Boc deprotection.

Basic Question: Which spectroscopic methods are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for the purine core (e.g., δ ~7.8–8.5 ppm for aromatic protons) and tert-butyl group (δ ~1.4 ppm, singlet) .

- IR Spectroscopy : Confirm carbamate C=O stretches (~1680–1720 cm⁻¹) and purine C=N/C=O bands (~1600–1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Question: How do hydrogen-bonding interactions influence the crystal packing of this compound?

Answer:

The compound’s crystal lattice is stabilized by N–H···O and C–H···O interactions:

Q. Methodological Insight :

- Use SHELXL for refining hydrogen-bond geometries from X-ray data.

- Apply graph-set analysis (e.g., Etter’s formalism) to classify interaction patterns and predict packing stability .

Advanced Question: How can contradictory crystallographic data (e.g., bond angles/thermal parameters) be resolved?

Answer:

Contradictions often arise from disorder or thermal motion . Mitigation strategies include:

- Low-Temperature Data Collection : Reduces thermal vibration artifacts (e.g., at 100 K) .

- Twinned Refinement : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning .

- DFT Optimization : Compare experimental bond angles (e.g., C15–N2–C13 = 123.56°) with computed values to identify outliers .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and chemical goggles (OSHA 29 CFR 1910.133) .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Question: How can computational modeling synergize with experimental data for this compound?

Answer:

- Docking Studies : Model interactions with biological targets (e.g., CDC25 phosphatase) using AutoDock Vina, guided by crystallographic data .

- MD Simulations : Analyze conformational stability of the propyl linker in aqueous environments (e.g., GROMACS) .

- DFT Calculations : Predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) to validate experimental assignments .

Basic Question: What solvent systems are optimal for recrystallization?

Answer:

- Binary Solvents : Acetonitrile/water (v/v 3:1) yields block-shaped crystals via slow evaporation .

- Tertiary Systems : Ethyl acetate/hexane/dichloromethane (gradient elution) for column purification .

Advanced Question: How can synthetic yields be improved without compromising stereochemical integrity?

Answer:

- Catalysis : Use Pd-catalyzed cross-coupling for purine functionalization (e.g., Suzuki-Miyaura with boronic esters) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining regioselectivity .

- Chiral Auxiliaries : Employ (R)- or (S)-tert-butyl groups to control stereochemistry at the propyl linker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.